![molecular formula C11H10ClI B3009140 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 159600-57-4](/img/structure/B3009140.png)
1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, characterized by its unique three-dimensional structure. This compound features a bicyclo[1.1.1]pentane core with a 4-chlorophenyl group and an iodine atom attached to it. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it an attractive structure in various fields of research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Preparation of [1.1.1]Propellane: This is a key intermediate in the synthesis of bicyclo[1.1.1]pentane derivatives.
Functionalization of [1.1.1]Propellane: The [1.1.1]propellane is then functionalized by introducing the 4-chlorophenyl group and the iodine atom.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the continuous flow synthesis of [1.1.1]propellane and subsequent functionalization steps. The use of continuous flow processes allows for efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted bicyclo[1.1.1]pentane derivative .
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to mimic the geometry and substituent exit vectors of benzene rings, making it a valuable bioisostere. This enables it to interact with various biological targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-ethynylbicyclo[1.1.1]pentane: This compound features an ethynyl group instead of an iodine atom.
1-(4-Chlorophenyl)-3-bromobicyclo[1.1.1]pentane: This compound has a bromine atom instead of iodine.
Uniqueness: 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which can undergo specific reactions that other halogenated derivatives may not. This makes it a versatile compound for various synthetic and research applications .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClI/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNKULKRHWQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)
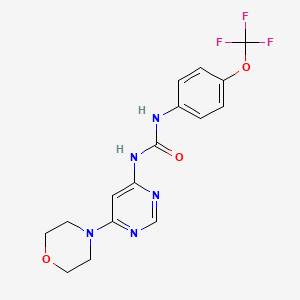
![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)
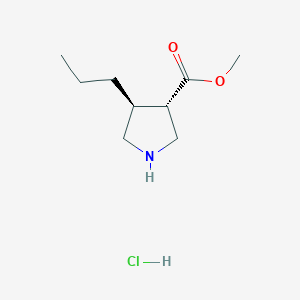
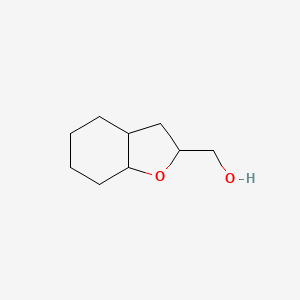
![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)
![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)
![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)
![Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009073.png)
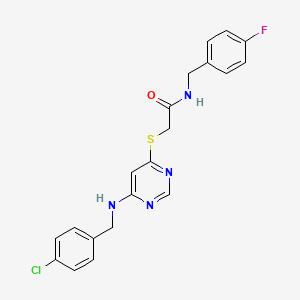
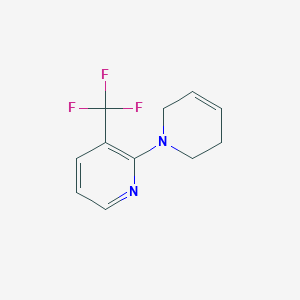

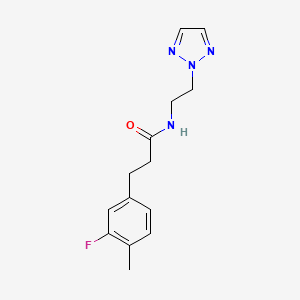
![4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B3009080.png)
